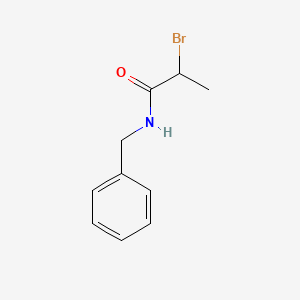

N-Benzyl-2-bromopropanamide

Description

BenchChem offers high-quality N-Benzyl-2-bromopropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-bromopropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHQJFAUJYBAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031756 | |

| Record name | N-Benzyl-2-bromopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-71-0, 75995-58-3 | |

| Record name | 2-Bromo-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-2-bromopropanamide: A Strategic α-Halo Amide Scaffold in Medicinal Chemistry and Target-Oriented Synthesis

Executive Summary

As drug discovery pipelines increasingly rely on modular, highly functionalized building blocks, N-Benzyl-2-bromopropanamide has emerged as a critical synthon. This bifunctional molecule combines the lipophilic and hydrogen-bonding properties of a benzylamide with the electrophilic reactivity of an α-bromo group. This technical guide provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream applications—specifically focusing on its role in generating novel GABA transporter (GAT) inhibitors for neuropathic pain management.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of N-Benzyl-2-bromopropanamide is essential for predicting its behavior in complex synthetic workflows. The molecule features a bromine atom at the C2 (alpha) position relative to the propanamide carbonyl. This adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond, rendering the alpha-carbon highly susceptible to bimolecular nucleophilic substitution ( SN2 ) reactions[1].

Table 1: Physicochemical Properties and Synthetic Significance

| Property | Value | Causality / Synthetic Significance |

| Chemical Name | N-Benzyl-2-bromopropanamide | Core structural identity defining its bifunctional nature. |

| CAS Number | 6653-71-0 (Racemic) | Universal identifier for procurement and database cross-referencing[1]. |

| Molecular Formula | C10H12BrNO | Defines stoichiometric calculations for precise equivalent scaling[2]. |

| Molecular Weight | 242.12 g/mol | Critical for mass-to-mole conversions during reaction setup[1]. |

| Structural Features | α-bromo amide, benzyl ring | Enables orthogonal reactivity: SN2 displacement and H-bond donation[3]. |

| Storage Conditions | Refrigerated (2-8 °C) | Prevents slow thermal degradation or ambient hydrolysis of the labile C-Br bond. |

Synthetic Methodologies & Mechanistic Causality

Protocol: T3P-Mediated Synthesis of N-Benzyl-2-bromopropanamide

Step 1: Reagent Preparation

-

Action: Dissolve 2-bromopropanoic acid (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive activated ester intermediate. A slight stoichiometric excess of benzylamine ensures the complete consumption of the electrophile.

Step 2: Base Addition

-

Action: Introduce Triethylamine (TEA, 1.2 equiv) to the stirring mixture.

-

Causality: The coupling process generates acidic byproducts. TEA acts as a non-nucleophilic proton sponge, maintaining the basicity of the microenvironment so that benzylamine remains in its active, deprotonated nucleophilic state[3].

Step 3: T3P Activation

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add T3P (50% solution in ethyl acetate, 1.0 equiv). Allow the reaction to gradually warm to room temperature.

-

Causality: T3P forms a mixed anhydride with the carboxylic acid, transforming the hydroxyl group into a superior leaving group. The 0 °C initiation mitigates the exothermic nature of this activation, preventing the premature elimination of the α-bromo group (which would yield an unwanted acrylamide byproduct)[3].

Step 4: Self-Validating Monitoring

-

Action: Stir for 12 hours. Monitor progression via Thin-Layer Chromatography (TLC).

-

Causality: The disappearance of the starting acid and the emergence of a new, UV-active spot (due to the benzyl chromophore) provides real-time validation of amide bond formation.

Step 5: Quench and Selective Extraction

-

Action: Quench the reaction with deionized water. Perform sequential washes of the organic layer with 1M HCl, saturated NaHCO3 , and brine.

-

Causality: Water hydrolyzes unreacted T3P into highly water-soluble phosphonic acids. The 1M HCl wash selectively protonates and extracts unreacted benzylamine into the aqueous phase. NaHCO3 neutralizes residual acid, and brine breaks any emulsions while pre-drying the organic layer.

Workflow for the T3P-mediated synthesis of N-Benzyl-2-bromopropanamide.

Downstream Applications: Target-Oriented Synthesis

The primary utility of N-Benzyl-2-bromopropanamide lies in its role as a universal electrophile for synthesizing complex functionalized amino acids. A prominent application in contemporary drug discovery is the development of GABA Transporter (GAT) inhibitors [3].

By subjecting N-Benzyl-2-bromopropanamide to SN2 alkylation with complex secondary amines (such as functionalized piperidines or suberone-derivatives), researchers can rapidly generate libraries of lipophilic amino acid derivatives. These synthesized compounds act as potent inhibitors of mGAT subtypes, demonstrating significant in vivo analgesic properties in rodent models of chemotherapy-induced and diabetic neuropathic pain[3].

Retrosynthetic and derivatization logic for GAT inhibitors.

Analytical Validation & Self-Correcting Workflows

To ensure the integrity of downstream biological assays, the synthesized N-Benzyl-2-bromopropanamide must be rigorously validated. A self-correcting analytical workflow includes:

-

1 H NMR Spectroscopy: The defining feature of the intact scaffold is the chemical shift of the α-proton. Because it is adjacent to both a carbonyl and an electronegative bromine atom, this proton typically appears as a distinct quartet (due to splitting by the adjacent methyl group) in the 4.0–4.5 ppm range. Upon successful downstream SN2 displacement by an amine, this peak will shift upfield, providing a clear diagnostic marker of reaction success.

-

Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly characteristic isotopic signature. The mass spectrum will display a distinct 1:1 ratio of the [M+H]+ and [M+H+2]+ peaks (approx. m/z 242 and 244). The disappearance of this isotopic pattern in subsequent synthetic steps confirms the successful departure of the bromide leaving group.

References

-

ACS Publications - Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available at:[Link]

Sources

"N-Benzyl-2-bromopropanamide" CAS number

Title: Comprehensive Technical Guide on N-Benzyl-2-bromopropanamide (CAS 6653-71-0): Synthesis, Physicochemical Profiling, and Applications in Neuropharmacology

Executive Summary

N-Benzyl-2-bromopropanamide (CAS Number: 6653-71-0) is a highly versatile α -bromoamide building block utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Functioning as a bifunctional synthon, it possesses both a reactive electrophilic α -carbon (bearing a bromide leaving group) and a stable benzylamide moiety[2]. This unique structural profile makes it an indispensable intermediate in the retrosynthetic deconstruction of complex molecular architectures, particularly in the development of functionalized amino acids targeting γ -aminobutyric acid (GABA) transporters for the treatment of neuropathic pain[3].

Physicochemical Profiling

Understanding the physical and chemical parameters of N-Benzyl-2-bromopropanamide is critical for optimizing reaction conditions, predicting solubility, and managing steric hindrance during downstream alkylation events. The compound is typically handled as a racemic solid[4].

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | N-Benzyl-2-bromopropanamide |

| CAS Registry Number | 6653-71-0[1] |

| Molecular Formula | C₁₀H₁₂BrNO[1] |

| Molecular Weight | 242.12 g/mol [1] |

| LogP (Lipophilicity) | 2.23[4] |

| Rotatable Bonds | 3[4] |

| Stereochemistry | Racemic mixture[4] |

| Physical Form | Solid[4] |

Mechanistic Synthesis & Experimental Workflow

The synthesis of N-Benzyl-2-bromopropanamide requires strict kinetic control. The reaction typically involves the N-acylation of benzylamine with 2-bromopropionyl chloride[2]. The primary mechanistic challenge is preventing the nucleophilic amine from displacing the α -bromide via an Sₙ2 reaction, which would yield an unwanted α -amino amide byproduct.

Protocol 1: Kinetically Controlled Synthesis of N-Benzyl-2-bromopropanamide

Causality & Rationale: By operating at 0°C and utilizing dropwise addition, the highly exothermic, low-activation-energy N-acylation pathway outcompetes the higher-activation-energy Sₙ2 substitution at the α -carbon.

-

Preparation: Dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Insight: The inert atmosphere prevents the hydrolysis of the highly reactive acyl chloride, while TEA acts as an acid scavenger to neutralize the HCl generated during the reaction.

-

-

Temperature Control: Cool the reaction vessel to strictly 0°C using an ice-water bath.

-

Electrophile Addition: Add 2-bromopropionyl chloride (1.1 eq) dropwise over 30 minutes.

-

Insight: Dropwise addition prevents localized heating (exotherms) that could provide the thermal energy required to trigger the unwanted Sₙ2 side reaction.

-

-

Reaction Monitoring (Self-Validation): Allow the mixture to stir for 2 hours, slowly warming to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete consumption of the ninhydrin-positive benzylamine spot and the appearance of a new UV-active product spot confirm reaction completion.

-

Orthogonal Purification (Workup): Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl and brine.

-

Validation: The NaHCO₃ neutralizes excess acid; the 1M HCl protonates and extracts any unreacted benzylamine into the aqueous phase; the brine removes residual water. This differential solubility workup ensures high product purity without the immediate need for column chromatography.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic solid product.

Workflow for the kinetically controlled synthesis of N-Benzyl-2-bromopropanamide.

Neuropharmacological Applications: GABA Transporter Inhibition

N-Benzyl-2-bromopropanamide is prominently featured in the synthesis of novel functionalized amino acids designed to inhibit mouse GABA transporters (mGAT1–4)[3][5]. Neuropathic pain is often associated with an imbalance in inhibitory neurotransmission. By inhibiting GABA uptake, these compounds elevate synaptic GABA levels, thereby exerting potent antiallodynic and antihyperalgesic effects[3][5].

Recent studies demonstrate that alkylating complex secondary amines (such as suberone-N-methylpropan-1-amine derivatives) with N-Benzyl-2-bromopropanamide yields highly selective mGAT inhibitors[3][6]. For instance, specific derivatives synthesized from this building block have shown significant in vivo antinociceptive properties in rodent models of chemotherapy-induced (oxaliplatin/paclitaxel) and diabetic (streptozotocin) neuropathic pain, without inducing motor deficits in rotarod tests[3][5].

Protocol 2: Alkylation of Secondary Amines (Finkelstein-Assisted)

Causality & Rationale: Alkylating sterically hindered secondary amines with an α -bromoamide can be sluggish. Utilizing a Finkelstein-type in situ halogen exchange accelerates the reaction.

-

Reagent Assembly: Combine N-Benzyl-2-bromopropanamide (1.0 eq), the target secondary amine (1.0 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

-

Catalytic Activation: Add Potassium Iodide (KI, 0.1 eq) to the mixture.

-

Insight: KI catalyzes the reaction by transiently converting the α -bromide into an α -iodide. Iodine is a superior leaving group due to its higher polarizability and weaker carbon-halogen bond, significantly lowering the activation energy of the subsequent Sₙ2 attack by the secondary amine[3].

-

-

Reflux & Validation: Heat the mixture to reflux (approx. 82°C) for 24 hours[3]. Monitor the conversion via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the mass shift corresponding to the displacement of the halogen by the amine.

-

Purification: Filter off the inorganic salts (K₂CO₃, KBr, KI), concentrate the filtrate, and purify the target GABA uptake inhibitor via flash column chromatography.

Mechanism of GABA transporter inhibition for neuropathic pain management.

References

-

ACS Chemical Neuroscience - Gryzło, B., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available at:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. You are being redirected... [hit2lead.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Benzyl-2-bromopropanamide from 2-Bromopropionyl Bromide: A Technical Guide

Executive Summary

N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly valuable α -bromoamide intermediate utilized in the development of biologically active compounds, including GABA transporter inhibitors[1] and heterobicyclic metalloprotease inhibitors[2]. This whitepaper provides a comprehensive, mechanistically grounded guide to synthesizing N-benzyl-2-bromopropanamide from 2-bromopropionyl bromide and benzylamine[3]. By prioritizing biphasic Schotten-Baumann conditions over homogeneous anhydrous environments, this protocol mitigates deleterious side reactions and ensures high-purity yields[4].

Mechanistic Rationale & Chemoselectivity

The synthesis relies on the nucleophilic acyl substitution of 2-bromopropionyl bromide by benzylamine. 2-Bromopropionyl bromide is a bifunctional electrophile, possessing both an acyl bromide and an α -alkyl bromide. Chemoselectivity is naturally achieved because the sp2 -hybridized acyl carbon is significantly more electrophilic than the sp3 -hybridized α -carbon. The primary amine rapidly attacks the carbonyl carbon, forming a tetrahedral intermediate, which subsequently collapses to expel the bromide ion and form the protonated amide[4].

Reaction mechanism of nucleophilic acyl substitution.

Causality in Experimental Choices: The Base Dilemma

A critical failure point in α -haloamide synthesis is the choice of the acid scavenger (base).

-

Homogeneous Conditions (The Ketene Problem): Utilizing an organic base like triethylamine ( Et3N ) in a single organic phase frequently results in the formation of dark, tarry side-products[4]. This occurs because Et3N promotes the rapid dehydrohalogenation of 2-bromopropionyl bromide, generating a highly reactive bromomethylketene intermediate that polymerizes or reacts unpredictably[4].

-

Biphasic Schotten-Baumann Conditions (The Solution): Employing an interfacial biphasic system (e.g., aqueous NaHCO3 and dichloromethane) eliminates ketene-driven degradation[4]. The aqueous inorganic base effectively scavenges the HBr byproduct at the solvent interface without possessing the necessary solubility or localized basicity in the organic phase to deprotonate the α -carbon of the acid bromide[4].

Quantitative Data Summarization

Table 1: Comparison of Amidation Conditions for α -Halo Acid Halides

| Parameter | Homogeneous ( Et3N / DCM) | Biphasic Schotten-Baumann (Aq. NaHCO3 / DCM) |

| Base | Triethylamine (1.5 - 2.0 equiv) | Sodium Bicarbonate (Excess, Aqueous) |

| Primary Side Reaction | Dehydrohalogenation (Ketene formation) | Minimal (Trace hydrolysis of acid bromide) |

| Thermal Profile | Highly exothermic, requires strict <0 °C | Moderately exothermic, easily controlled at 0 °C |

| Product Purity | Low to Moderate (Dark, tarry impurities) | High (Clean organic phase separation) |

| Typical Yield | 40% - 60% | 85% - 93% |

Experimental Methodology: Biphasic Schotten-Baumann Protocol

Trustworthiness & Self-Validation: This protocol represents a self-validating system. The physical separation of the layers and the cessation of CO2 gas evolution (from the bicarbonate neutralization) serve as intrinsic indicators of reaction progress and HBr sequestration[4].

-

Amine Solution Preparation: In a rigorously clean 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv, 50.0 mmol) in 100 mL of dichloromethane (DCM)[4].

-

Aqueous Base Addition: Add 100 mL of a saturated aqueous sodium bicarbonate ( NaHCO3 ) solution to the flask. Initiate vigorous stirring to maximize the interfacial surface area between the organic and aqueous layers[4].

-

Thermal Regulation: Submerge the reaction vessel in an ice-water bath, cooling the biphasic mixture to an internal temperature of 0 °C[4]. (Causality: Low temperatures suppress the competing hydrolysis of the acid bromide by the aqueous phase).

-

Electrophile Preparation: In a separate vessel, dissolve 2-bromopropionyl bromide (1.05 equiv, 52.5 mmol) in 20 mL of anhydrous DCM, and transfer to a pressure-equalizing addition funnel[4].

-

Dropwise Addition: Add the 2-bromopropionyl bromide solution dropwise over 25–30 minutes[4]. (Causality: Controlled addition prevents localized thermal spikes, mitigating double acylation and preserving the electrophile).

-

Reaction Maturation: Upon completion of the addition, remove the ice bath. Allow the reaction to stir vigorously for an additional 25 minutes at room temperature[4].

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer (containing the product) and extract the remaining aqueous layer with an additional 50 mL of DCM[4].

-

Washing & Drying: Combine the organic extracts. Wash sequentially with 1M HCl (50 mL) to protonate and remove any unreacted benzylamine, followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 )[4].

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be crystallized from DCM/hexanes to yield the highly pure N-benzyl-2-bromopropanamide[4]. (Note: Alternative coupling methods using 2-bromopropanoic acid and T3P also yield the product at ~85% efficiency[5]).

Step-by-step Schotten-Baumann experimental workflow.

References

-

Hennessy, E. J. "The Development and Application of Metal-Catalyzed Processes for Organic Synthesis." Massachusetts Institute of Technology (Ph.D. Thesis), 2005. URL:[Link]

-

Sałat, K., et al. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity." ACS Chemical Neuroscience, 2021. URL:[Link]

- US Patent 20070155738A1. "Heterobicyclic metalloprotease inhibitors." Google Patents, 2007.

Sources

- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20070155738A1 - Heterobicyclic metalloprotease inhibitors - Google Patents [patents.google.com]

- 3. N-benzyl-2-bromo-propanamide | 6653-71-0 [chemicalbook.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Benzyl-2-bromopropanamide: Chemical Profiling, Synthesis, and Application in GABA Transporter Inhibitor Development

Executive Summary

In contemporary medicinal chemistry, the design of subtype-selective inhibitors often relies on highly versatile, bifunctional building blocks. N-Benzyl-2-bromopropanamide has emerged as a critical intermediate in the synthesis of novel functionalized amino acids, particularly those targeting γ-aminobutyric acid (GABA) transporters[1]. By acting as an electrophilic alkylating agent, this α-bromo amide facilitates the attachment of lipophilic N-benzylpropanamide moieties to complex amines. This structural modification is a cornerstone in developing therapeutics for neuropathic pain (NP) by restoring inhibitory neurotransmission tone through the selective blockade of mGAT1 and mGAT4 transporters[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, a field-validated synthesis protocol, and its mechanistic role in advanced drug development.

Chemical Identity & Physicochemical Profiling

Accurate nomenclature and physicochemical profiling are essential for retrosynthetic planning and pharmacokinetic modeling. N-Benzyl-2-bromopropanamide features a bromine atom at the α-carbon of a propanamide chain, coupled with an N-linked benzyl group[3]. This arrangement provides multiple reaction sites, making it highly valuable for diverse chemical transformations[3].

Table 1: Chemical Identity and Quantitative Data

| Property | Value | Source |

| IUPAC Name | N-benzyl-2-bromopropanamide | [3],[4] |

| Common Synonyms | 2-Bromo-N-benzylpropanamide; N-benzyl-2-bromopropionamide; Propionamide, N-benzyl-2-bromo- | [4],[5] |

| CAS Registry Number | 6653-71-0 | [4],[5] |

| Molecular Formula | C₁₀H₁₂BrNO | [3],[5] |

| Molecular Weight | 242.11 g/mol | [4],[5] |

| LogP (Predicted) | ~2.23 | [6],[7] |

| Physical Form | Solid (Racemic mixture) | [6] |

Mechanistic Role in Drug Development: Targeting GABA Transporters

Neuropathic pain is characterized by an imbalance in inhibitory neurotransmission, often resistant to standard pharmacotherapy[2]. Endogenous GABA controls membrane potential oscillations, and its signaling is terminated by plasma membrane GABA transporters (GATs)[2].

N-Benzyl-2-bromopropanamide is strategically utilized to synthesize subtype-selective GAT inhibitors[1]. The compound acts as a critical "synthon" in retrosynthetic analysis[3]. The α-bromo group undergoes nucleophilic substitution ( SN2 ) when reacted with bulky, complex amines (such as suberone or diphenylmethanone derivatives)[1]. The retained N-benzyl group serves a dual purpose:

-

Lipophilic Anchoring: It increases the overall lipophilicity of the resulting molecule, which is crucial for crossing the blood-brain barrier (BBB) and accessing central GAT populations[1].

-

Binding Mode Modulation: The benzyl moiety interacts with the hydrophobic pockets of the GAT1/GAT4 active sites, dictating subtype preference and enhancing inhibitory potency ( pIC50 )[8],[9].

Validated Synthesis Workflow: T3P-Mediated Amidation

The synthesis of N-benzyl-2-bromopropanamide must be tightly controlled to prevent the degradation of the α-bromo acid precursor. The following protocol utilizes n-propanephosphonic anhydride (T3P) as a mild coupling agent, which is superior to harsh acyl chlorides for preserving structural integrity[1],[3].

Step-by-Step Methodology

Note: This protocol is scaled for an 8.0 mmol reaction yielding ~85% product.

Step 1: Preparation of the Electrophile

-

Action: Dissolve 8.0 mmol (724 μL) of 2-bromopropanoic acid in 32 mL of anhydrous dichloromethane (DCM)[8].

-

Causality: The reaction must be performed under an argon atmosphere . Atmospheric moisture competitively hydrolyzes the highly reactive T3P coupling agent and the activated acid intermediate, which would drastically reduce the yield[1].

Step 2: Acid Activation

-

Action: Add 8.0 mmol (4.76 mL) of T3P (50% solution in EtOAc). Stir the mixture at −17 °C for 30 minutes[1].

-

Causality: The activation of carboxylic acids with T3P is exothermic. Maintaining a sub-zero temperature (−17 °C) is critical to prevent the thermal degradation of the activated ester intermediate and to minimize the epimerization of the α-chiral center, ensuring the chemical fidelity of the intermediate[1].

Step 3: Nucleophilic Amidation

-

Action: Introduce 8.8 mmol (962 μL) of N-benzylamine, followed immediately by 9.6 mmol (1.24 mL) of triethylamine (TEA)[8].

-

Causality: N-benzylamine acts as the nucleophile. TEA is employed as a non-nucleophilic base to scavenge the acidic byproducts generated during the T3P coupling cycle. This drives the amidation equilibrium forward without causing unwanted elimination reactions at the electrophilic α-bromo site[8],[2].

Step 4: Validation & Quality Control (Self-Validating System)

-

Action: Quench the reaction, perform standard aqueous workup, and purify via silica gel column chromatography.

-

Validation Metrics: The protocol is validated by achieving a yield of ≥85% (approx. 1.64 g)[8]. Purity and identity are confirmed by a Retention Factor ( Rf ) of 0.65 on silica gel (Standard solvent system 1) and a confirmed target mass of 241.01 g/mol [8],[9].

Visualizations

The following diagrams illustrate the chemical workflow and the downstream pharmacological mechanism of the synthesized derivatives.

Figure 1. T3P-mediated synthesis of N-benzyl-2-bromopropanamide and downstream drug development.

Figure 2. Pharmacological mechanism of GAT inhibitors derived from N-benzyl-2-bromopropanamide.

References

-

Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience (acs.org) URL: [Link] (Grounding Link[1],[2])

-

Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity (Semantic Scholar Record) Source: Semantic Scholar URL: [Link] (Grounding Link[8],[9])

-

Title: N-benzyl-2-bromo-propanamide CAS#: 6653-71-0 Source: ChemWhat URL: [Link] (Grounding Link[4])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. N-benzyl-2-bromo-propanamide | 6653-71-0 [chemicalbook.com]

- 6. You are being redirected... [hit2lead.com]

- 7. You are being redirected... [hit2lead.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Comprehensive Stability Profile and Storage Protocols for N-Benzyl-2-bromopropanamide

Executive Summary & Chemical Architecture

In modern organic synthesis—particularly in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptidomimetics—N-Benzyl-2-bromopropanamide serves as a critical bifunctional synthon. The molecule features two distinct reactive domains: a highly stable benzylic amide core and an electrophilic α -bromo motif. While this dual nature makes it an excellent building block for targeted nucleophilic substitutions and cross-coupling reactions, it also introduces specific stability vulnerabilities that must be rigorously managed during storage and handling.

Understanding the physicochemical properties of this compound is the first step in predicting its behavior under stress.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Number | 6653-71-0 (Racemic) 131432-91-2 (R-enantiomer) | Stereospecificity is critical for downstream biological activity [1]. |

| Molecular Formula | C10H12BrNO | Presence of halogen increases density and sensitivity to photolysis. |

| Molecular Weight | 242.12 g/mol | Standardized for molarity calculations [2]. |

| LogP | 2.23 | Lipophilic nature dictates the use of organic co-solvents (e.g., DMSO, MeCN) in aqueous assays. |

| Topological Polar Surface Area | 29.1 Ų | Low TPSA indicates poor aqueous solubility, driving precipitation risks in buffers [3]. |

| H-Bond Donors / Acceptors | 1 / 1 | The amide N-H can participate in hydrogen bonding, affecting crystalline stability. |

Mechanistic Vulnerabilities and Degradation Pathways

As an α -bromoamide, N-Benzyl-2-bromopropanamide is thermodynamically driven toward degradation if exposed to moisture, heat, or extreme pH. As a Senior Application Scientist, I approach stability not as a static parameter, but as a kinetic competition between three primary degradation pathways:

-

Nucleophilic Substitution ( SN2 Hydrolysis): The electron-withdrawing effect of the adjacent carbonyl group renders the α -carbon highly electrophilic. Ambient moisture acts as a nucleophile, displacing the bromide ion to form N-benzyl-2-hydroxypropanamide. This is the most common degradation pathway during improper long-term storage.

-

Dehydrohalogenation ( E2 Elimination): Under basic conditions, the relatively acidic α -proton can be abstracted, leading to the elimination of hydrogen bromide (HBr) and the formation of the α,β -unsaturated system, N-benzylacrylamide.

-

Amide Cleavage: While the amide bond is robust, prolonged exposure to extreme acidic or basic environments will catalyze its hydrolysis, yielding benzylamine and 2-bromopropanoic acid (or 2-hydroxypropanoic acid).

Fig 1. Primary chemical degradation pathways of N-Benzyl-2-bromopropanamide.

Causality-Driven Storage Protocols

Standard safety data sheets often provide generic advice (e.g., "store in a cool, dry place"). However, to maintain >99% purity for sensitive catalytic workflows, storage protocols must directly address the mechanistic vulnerabilities outlined above.

-

Temperature Control (2–8 °C): Lowering the thermal energy of the system prevents the activation energy threshold for SN2 hydrolysis from being reached by trace ambient moisture.

-

Inert Atmosphere (Argon Blanket): Argon is specifically chosen over Nitrogen because it is denser than air. When aliquoting the solid powder, an Argon blanket settles over the material, effectively displacing oxygen and atmospheric moisture before the vial is sealed.

-

Actinic Light Protection: α -bromo compounds are susceptible to slow photolytic radical cleavage of the C-Br bond. Amber glass vials block UV/Vis radiation, preventing radical-initiated dimerization or oxidation.

Fig 2. Causality-driven storage and handling workflow for alpha-bromoamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be self-validating. The following protocols are designed to proactively detect degradation while mathematically proving that the analytical method itself is not introducing artifacts.

Protocol A: Kinetic Stability Profiling via HPLC-UV

Objective: Determine the hydrolytic half-life of the compound under simulated physiological or reaction conditions. Self-Validation Mechanism: The inclusion of an inert internal standard (Biphenyl) ensures that any observed decrease in the parent peak is due to true chemical degradation, not solvent evaporation or compound precipitation.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 10.0 mg of N-Benzyl-2-bromopropanamide in 10.0 mL of anhydrous acetonitrile to create a 1.0 mg/mL stock. (Anhydrous solvent prevents premature hydrolysis).

-

Internal Standard (IS) Addition: Prepare a 1.0 mg/mL solution of Biphenyl in acetonitrile.

-

Matrix Spiking: In a 2 mL amber HPLC vial, combine 100 µL of the compound stock, 50 µL of the IS stock, and 850 µL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

-

Incubation & Sampling: Incubate the vials at 37 °C. Inject 10 µL into the HPLC at t=0,2,4,8,12, and 24 hours.

-

Chromatographic Conditions: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Run a gradient from 5% B to 95% B over 5 minutes. Detect at 210 nm and 254 nm.

-

Data Analysis: Plot the natural log of the peak area ratio (Parent Area / IS Area) against time. A linear regression validates pseudo-first-order degradation kinetics.

Protocol B: Forced Degradation & Mass Balance Analysis

Objective: Establish the boundary conditions of the compound's stability to inform downstream synthetic limits. Self-Validation Mechanism: The Mass Balance calculation. If the sum of the parent and degradant peaks does not equal the initial parent peak area, it indicates the formation of volatile degradants or species lacking a UV chromophore.

Step-by-Step Methodology:

-

Acid Stress: Mix 500 µL of 1.0 mg/mL stock with 500 µL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.

-

Base Stress: Mix 500 µL of stock with 500 µL of 0.1 N NaOH. Incubate at 25 °C for 2 hours (Base hydrolysis is rapid for α -bromo amides). Neutralize with 0.1 N HCl.

-

Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H2O2 . Incubate at 25 °C for 24 hours in the dark.

-

Analysis: Run samples using the HPLC conditions from Protocol A.

-

Mass Balance Calculation: MassBalance(%)=(AreaParent(Control)AreaParent(Stressed)+∑AreaDegradants)×100

Note: Apply Relative Response Factors (RRF) if the extinction coefficients of the degradants differ significantly from the parent. A valid assay will yield a mass balance between 95% and 105%.

References

Strategic Utilization of N-Benzyl-2-bromopropanamide in Organic Synthesis: A Technical Guide to GABA Transporter Inhibitor Development

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are the cornerstone of efficient retrosynthetic design. N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) has emerged as a highly versatile α -bromo amide precursor, particularly in the development of neuroactive therapeutics[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its critical role as a precursor in the synthesis of functionalized amino acids targeting γ -aminobutyric acid (GABA) transporters (mGAT1–4) for the treatment of neuropathic pain[2].

Molecular Architecture & Physicochemical Profile

The strategic importance of N-Benzyl-2-bromopropanamide lies in its dual-functional architecture. The molecule features an electrophilic α -carbon primed for nucleophilic substitution ( SN2 ) and a lipophilic benzylamide moiety[1]. In drug design, the benzyl group provides essential hydrophobic interactions required for crossing the blood-brain barrier (BBB) and anchoring into the lipophilic pockets of target proteins, while the amide acts as a critical hydrogen-bond donor/acceptor[3].

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| CAS Number | 6653-71-0[4] | Standard registry identifier for the racemate. |

| Molecular Formula | C10H12BrNO [4] | Defines the core mass and halogenation state. |

| Molecular Weight | 242.12 g/mol [5] | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |

| InChI Key | TVHQJFAUJYBAAE-UHFFFAOYSA-N[6] | Unique structural identifier for cheminformatics. |

| Reactive Sites | α -Bromide, Amide N-H | Enables SN2 displacement and hydrogen bonding[1]. |

Retrosynthetic Strategy & Precursor Synthesis

Retrosynthetic deconstruction of complex N-benzylpropanamide derivatives often points back to the cleavage of the Cα−N bond, identifying N-Benzyl-2-bromopropanamide as the ideal synthon[1].

While traditional syntheses utilize 2-bromopropionyl chloride[7], modern, high-yielding approaches employ the direct amidation of 2-bromopropanoic acid with benzylamine using Propylphosphonic anhydride (T3P) [8]. T3P is favored over traditional carbodiimides (like DCC or EDC) because it generates purely water-soluble byproducts, eliminating the need for tedious chromatographic removal of urea derivatives and preventing the epimerization of sensitive stereocenters.

Fig 1: Synthesis workflow of N-Benzyl-2-bromopropanamide via T3P-mediated amidation.

Protocol 1: T3P-Mediated Synthesis of N-Benzyl-2-bromopropanamide

This protocol is adapted from validated [8].

-

Reagent Preparation: Under an inert argon atmosphere, dissolve 2-bromopropanoic acid (8.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 32 mL)[8].

-

Temperature Control: Cool the reaction vessel to -17 °C. Causality: The sub-zero temperature mitigates the exothermic activation of the carboxylic acid, preventing degradation of the transient active ester.

-

Activation & Coupling: Sequentially add Triethylamine (TEA, 9.6 mmol, 1.2 eq), Benzylamine (8.8 mmol, 1.1 eq), and T3P (50% solution in EtOAc/DCM, 8.0 mmol, 1.0 eq)[8].

-

Reaction Propagation: Stir the mixture at -17 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour[8].

-

Self-Validation (In-Process Control): Monitor via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/EtOAc). The reaction is complete when the benzylamine spot is consumed, yielding a new product spot at Rf≈0.65 [8].

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. The T3P byproducts partition cleanly into the aqueous layer. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the product (approx. 85% yield)[8].

Downstream Application: Synthesis of GABA Transporter Inhibitors

Neuropathic pain is heavily modulated by inhibitory neurotransmission. Blocking the reuptake of GABA from the synaptic cleft via inhibition of murine GABA transporters (mGAT1 and mGAT4) prolongs inhibitory signaling, providing potent analgesia[2]. N-Benzyl-2-bromopropanamide is the critical electrophile used to alkylate complex functionalized amines (e.g., piperidine or suberone derivatives) to generate these active pharmaceutical ingredients (APIs)[8].

Fig 2: SN2 functionalization of the precursor and subsequent GABA transporter inhibition pathway.

Protocol 2: SN2 Alkylation of Complex Amines

-

Reaction Assembly: In a dry flask, combine the target secondary/primary amine (1.0 eq) and N-Benzyl-2-bromopropanamide (1.1 eq) in dry Dimethylformamide (DMF)[8].

-

Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and Tetra-n-butylammonium bromide (TBAB, 0.1 eq)[8].

-

Causality of DIPEA: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr generated during the substitution without competing with the amine for the electrophile.

-

Causality of TBAB: TBAB acts as a phase-transfer catalyst and nucleophilic enhancer. The bromide ion facilitates a dynamic halogen exchange that stabilizes the SN2 transition state, accelerating the reaction kinetics in DMF[8].

-

-

Reflux: Heat the mixture to reflux and stir overnight (approx. 12 hours)[8].

-

Purification: Remove DMF under reduced pressure. Re-dissolve the residue in EtOAc, wash with brine (to remove residual DMF and salts), dry, and purify via silica gel column chromatography to isolate the functionalized amino acid derivative[2].

Structure-Activity Relationship (SAR) Insights

The modular nature of N-Benzyl-2-bromopropanamide allows medicinal chemists to systematically alter the benzyl ring or the α -alkyl chain to tune the selectivity profile against different GAT subtypes[3]. Recent have demonstrated that the steric and electronic properties of the benzyl moiety directly dictate transporter affinity[8].

Table 2: SAR Impact of Precursor Modifications on mGAT Inhibition

| Derivative Modification (from Precursor) | Target Amine Nucleophile | Primary mGAT Target | Inhibitory Potency ( pIC50 ) | Observation / Causality |

| 2-Chloro substitution on Benzyl ring | 4-aminobutanamide deriv. | mGAT2 | 5.43[8] | The electronegative chlorine atom induces a favorable dipole interaction within the mGAT2 binding pocket, maximizing affinity[8]. |

| 4-Methyl (para) substitution on Benzyl ring | Suberone-N-methylpropan-1-amine | mGAT4 | 5.36[8] | Para-substitution provides optimal steric bulk to anchor the molecule selectively into the mGAT4 hydrophobic cleft[8]. |

| Unsubstituted Benzyl (Baseline) | Bis(3-methylthiophen-2-yl)piperidine | Pan-GAT | Reduced | Rigidifying the amine moiety without complementary benzyl modifications leads to steric clashes in the binding site, reducing overall efficacy[8]. |

Conclusion

N-Benzyl-2-bromopropanamide is far more than a simple chemical intermediate; it is a highly programmable synthon that bridges basic organic synthesis and advanced neuropharmacology[1]. By leveraging its predictable SN2 reactivity and the lipophilic anchoring provided by its benzylamide tail, researchers can rapidly generate libraries of functionalized amino acids. As demonstrated by its critical role in synthesizing mGAT1 and mGAT4 inhibitors[2], mastering the handling, coupling, and substitution chemistry of this precursor is essential for drug development professionals targeting central nervous system (CNS) pathologies.

References

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity ACS Chemical Neuroscience[Link]

-

(R)-2-Bromo-N-benzylpropanamide Compound Summary (CID 154349) National Center for Biotechnology Information (PubChem)[Link]

Sources

- 1. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]

- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. N-Benzyl-2-bromopropanamide | 6653-71-0 [sigmaaldrich.com]

- 7. N-benzyl-2-bromo-propanamide | 6653-71-0 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

"N-Benzyl-2-bromopropanamide" potential biological activity

N-Benzyl-2-bromopropanamide: A Versatile Electrophilic Hub in Neuropharmacology and Biocatalysis

Executive Summary

N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly reactive α -haloamide that serves as a critical structural lynchpin in modern drug discovery and protein engineering. Characterized by an electrophilic α -carbon adjacent to an amide carbonyl, it is primed for nucleophilic substitution ( SN2 ) reactions. This technical whitepaper explores its dual utility: as a foundational building block for synthesizing subtype-selective γ -aminobutyric acid (GABA) transporter inhibitors for neuropathic pain management, and as a specialized substrate for haloalkane dehalogenases (HLDs) in biocatalytic kinetic resolutions and HaloTag immobilization technologies.

Chemical Architecture and Reactivity Profile

The reactivity of N-benzyl-2-bromopropanamide is dictated by the electron-withdrawing nature of the amide carbonyl, which increases the electrophilicity of the adjacent α -carbon while stabilizing the transition state during nucleophilic attack. The benzyl group provides necessary lipophilicity, which is crucial for crossing the blood-brain barrier (BBB) in neuropharmacological applications[1].

Table 1: Physicochemical and Structural Properties | Property | Value | Structural Significance | | :--- | :--- | :--- | | Molecular Formula | C10H12BrNO | Provides a balance of lipophilicity and hydrogen-bonding potential. | | Molecular Weight | 242.12 g/mol | Low molecular weight allows it to act as an efficient fragment in Fragment-Based Drug Discovery (FBDD). | | CAS Registry Number | 6653-71-0 | Standard identifier for sourcing and regulatory compliance. | | Stereocenter | C2 ( α -carbon) | Exists as (R) and (S) enantiomers; (R)-enantiomer is often preferentially processed by specific HLDs[2]. | | Key Reactive Site | C-Br bond | Highly susceptible to SN2 displacement by amines, thiols, and enzymatic aspartate residues. |

Neuropharmacological Applications: Targeting GABA Transporters

The γ -aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. Deficits in GABAergic signaling are heavily implicated in epilepsy, anxiety, and neuropathic pain. Plasma membrane GABA transporters (mGAT1–4 in mice, corresponding to hGAT-1, BGT-1, hGAT-2, and hGAT-3 in humans) clear GABA from the synaptic cleft, terminating the inhibitory signal[3].

N-Benzyl-2-bromopropanamide is utilized as a primary electrophile to synthesize functionalized amino acids and N-benzylamide derivatives that selectively inhibit these transporters. By reacting the α -bromoamide with complex secondary amines (e.g., suberone-N-methylpropan-1-amine derivatives), researchers have successfully developed dual mGAT3/4 inhibitors and highly selective mGAT1 inhibitors[4]. The lipophilic benzyl moiety anchors the molecule within the hydrophobic pockets of the GAT transmembrane domains, while the substituted amine mimics the endogenous GABA structure, competitively blocking the reuptake channel[5].

Mechanism of GABA transporter blockade by N-benzylamide derivatives for analgesic efficacy.

Biocatalytic Profiling: Haloalkane Dehalogenases and HaloTag Integrations

Haloalkane dehalogenases (HLDs) are microbial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds. N-Benzyl-2-bromopropanamide serves as a diagnostic substrate for profiling the active site geometries of various HLDs. Because the substrate is sterically bulky and contains an amide linkage, it requires an enzyme with a large, accommodating active site cavity and specific hydrogen-bonding networks.

In protein engineering, this chemistry is the foundation of the HaloTag technology . HaloTag is a mutated HLD (derived from Rhodococcus rhodochrous DhaA) where the catalytic histidine is mutated to phenylalanine (His272Phe). This mutation traps the covalent alkyl-enzyme intermediate formed during the SN2 attack by the active site aspartate, preventing hydrolysis. Consequently, α -haloamides like N-benzyl-2-bromopropanamide can be adapted into irreversible covalent linkers for protein immobilization, fluorophore attachment, or pull-down assays.

Table 2: Substrate Specificity of HLDs toward N-Benzyl-2-bromopropanamide | Enzyme | Specific Activity ( nmol⋅s−1⋅mg−1 ) | Structural Causality | | :--- | :--- | :--- | | DbjA | Not Detected | Active site cavity is too restrictive for the bulky benzylamide group. | | DhaA | > 200 | Large access tunnel and active site perfectly accommodate the benzyl moiety. | | DhlA | 67 | Moderate activity; active site flexibility allows partial substrate binding. | | DmlA | Not Detected | Evolutionary divergence limits α -haloamide recognition. | | LinB | > 200 | Broad substrate specificity due to a highly hydrophobic and spacious active site. |

Enzymatic processing of alpha-haloamides by haloalkane dehalogenases and HaloTag variants.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring high yield and enantiomeric/chemical purity.

Protocol A: Synthesis of N-Benzyl-2-bromopropanamide via T3P Coupling

Causality: Traditional coupling agents (like DCC or EDC) often lead to racemization of the α -carbon or generate difficult-to-remove urea byproducts. Propylphosphonic anhydride (T3P) is utilized because it drives the amidation with minimal epimerization and produces exclusively water-soluble byproducts, streamlining the workup[6].

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromopropanoic acid (8.0 mmol) in anhydrous dichloromethane (DCM, 32 mL).

-

Activation: Cool the solution to -17 °C using an ice/salt bath. Add triethylamine (TEA, 9.6 mmol) dropwise to deprotonate the carboxylic acid, followed by the slow addition of T3P (50% solution in EtOAc, 8.0 mmol). Self-Validation: The low temperature prevents premature degradation of the activated acyl intermediate.

-

Amidation: Add N-benzylamine (8.8 mmol) dropwise over 10 minutes. Stir at -17 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-benzyl-2-bromopropanamide (Expected yield: ~85%, Rf=0.65 in 7:3 Hexanes/EtOAc)[3].

Protocol B: Electrophilic Alkylation of Secondary Amines (GAT Inhibitor Synthesis)

Causality: The SN2 displacement of the secondary bromide is sterically hindered. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Tetra-n-butylammonium bromide (TBAB) is added as a phase-transfer catalyst to stabilize the transition state and enhance the solubility of ionic intermediates in DMF[7].

-

Reagent Assembly: Dissolve the target secondary amine (e.g., suberone-N-methylpropan-1-amine, 1.2 mmol) and N-benzyl-2-bromopropanamide (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).

-

Catalysis & Neutralization: Add DIPEA (1.0 mmol) and a catalytic amount of TBAB (0.01 mmol).

-

Reaction Execution: Heat the mixture to reflux under an argon atmosphere for 12 hours. Self-Validation: Monitor the disappearance of the α -bromoamide via TLC (DCM/Acetone 7:3).

-

Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash extensively with distilled water ( 5×10 mL) to remove DMF and DIPEA salts.

-

Characterization: Dry the organic layer, concentrate, and purify via silica gel chromatography. Confirm the structure via HRMS-ESI+ and 1H NMR (look for the characteristic shift of the α -proton from ~4.5 ppm in the bromide to ~3.3 ppm in the alkylated product)[7].

References

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. Available at:[Link]

-

(R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349. PubChem. Available at:[Link]

-

Substrate specificity of DbjA, DhaA, DhlA, DmlA, DppA and LinB. Biotechnology Journal - Protein Engineering Group (Muni.cz). Available at:[Link]

Sources

- 1. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]

- 2. (R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"N-Benzyl-2-bromopropanamide" safety and handling precautions

Technical Whitepaper: Mechanistic Toxicology and Advanced Handling Protocols for N-Benzyl-2-bromopropanamide

Executive Summary

N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly reactive α -bromoamide utilized extensively as an electrophilic building block in advanced organic synthesis. In drug development, it serves as a critical intermediate for synthesizing peptidomimetics, functionalized amino acids, and novel murine GABA transporter (mGAT) inhibitors[1]. While its reactivity makes it synthetically valuable, it also imparts significant occupational hazards. This whitepaper provides researchers and safety professionals with a causality-driven guide to the chemical's mechanistic toxicology, self-validating handling protocols, and emergency decontamination procedures.

Mechanistic Toxicology: The Causality of Hazard

To handle N-Benzyl-2-bromopropanamide safely, one must first understand the quantum-chemical basis of its reactivity. Unlike unactivated alkyl halides, α -bromoamides undergo exceptionally rapid bimolecular nucleophilic substitution ( SN2 ) reactions[2].

The adjacent amide carbonyl is strongly electron-withdrawing, which lowers the energy of the σ∗ lowest unoccupied molecular orbital (LUMO) at the α -carbon. This facilitates rapid attack by biological nucleophiles.

-

Protein Alkylation & Sensitization: In physiological environments, the compound acts as a potent hapten. It covalently binds to nucleophilic residues on structural and enzymatic proteins—specifically the sulfhydryl (-SH) groups of cysteine and the ϵ -amino groups of lysine. This alkylation alters the native protein architecture, triggering T-cell activation that manifests clinically as severe allergic contact dermatitis (skin sensitization)[3].

-

Cellular Toxicity: Intracellularly, electrophilic α -bromoamides rapidly deplete glutathione (GSH) reserves, leading to unmitigated oxidative stress and subsequent cytotoxicity.

-

Lachrymatory Properties: The compound's volatility, combined with its immediate reactivity with mucosal nucleophiles in the eyes and respiratory tract, results in acute irritation[4].

Fig 1: Mechanistic pathway of biological protein alkylation and subsequent immune sensitization.

Physicochemical Properties & Hazard Profile

To facilitate accurate laboratory risk assessment, the quantitative data and regulatory hazard classifications are summarized below. Note: GHS classifications are extrapolated from structurally analogous benzyl-bromoamides due to the conserved electrophilic pharmacophore.

| Property / Hazard | Value / Description | Source |

| CAS Number | 6653-71-0 | [5] |

| Molecular Formula | C10H12BrNO | [5] |

| Molecular Weight | 242.12 g/mol | [5] |

| Physical State | Solid (Racemic Powder) | [6] |

| GHS Hazard H302 | Harmful if swallowed | [4] |

| GHS Hazard H315 | Causes skin irritation | [4] |

| GHS Hazard H319 | Causes serious eye irritation | [4] |

| GHS Hazard H317 | May cause an allergic skin reaction (Alkylating Agent) | [3] |

| GHS Hazard H335 | May cause respiratory irritation | [4] |

E-E-A-T Driven Handling Protocols

Standard Personal Protective Equipment (PPE) is insufficient if the causality of exposure is ignored. Because N-Benzyl-2-bromopropanamide can permeate certain glove materials over time via solvation, dual-gloving with nitrile (inner) and butyl rubber (outer) is strictly recommended during bulk transfers.

Protocol 1: Safe Weighing and Transfer Workflow

-

Environmental Control: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood with a face velocity of 80-100 fpm.

-

Static Mitigation: α -Bromoamides in powder form hold static charge, risking aerosolization. Use an anti-static zeroing ionizer on the balance enclosure before weighing.

-

Transfer Mechanics: Utilize a grounded stainless-steel spatula. Avoid polymeric/plastic spatulas which exacerbate static cling and risk micro-dispersion of the reactive dust.

-

Immediate Solvation: Dissolve the compound in a compatible aprotic solvent (e.g., anhydrous DCM or DMF) immediately after weighing to eliminate the risk of airborne dust exposure during transport[1].

-

Tool Decontamination: Submerge all spatulas and weigh boats in a chemical quenching bath (see Protocol 2) before removing them from the fume hood.

Self-Validating Quenching & Spill Response

A safety protocol is only robust if it can be chemically validated. The destruction of N-Benzyl-2-bromopropanamide must be mechanistically assured, not merely physically wiped away. We utilize a nucleophilic quenching strategy using Sodium Thiosulfate ( Na2S2O3 ) . The thiosulfate ion is a highly potent, water-soluble nucleophile that rapidly displaces the bromide via SN2 , yielding a non-toxic, water-soluble Bunte salt ( R−S−SO3Na ).

Protocol 2: Chemical Quenching of Spills and Residues

-

Isolation: If a spill occurs, immediately isolate the area and ensure the fume hood sash is lowered to a safe working height.

-

Nucleophilic Neutralization: Generously spray or carefully pour a freshly prepared 10% (w/v) aqueous Sodium Thiosulfate solution directly over the spill or contaminated tools.

-

Kinetic Wait Time: Allow a minimum of 30 minutes of contact time. Causality: The SN2 displacement at the secondary α -carbon (due to the methyl group on the propanamide backbone) is sterically hindered compared to primary halides; thus, extended kinetic contact is required to guarantee 100% electrophile deactivation.

-

Validation: The absence of active electrophiles is chemically assured by the thiosulfate reaction. Clean the neutralized aqueous mixture with standard laboratory soap and water.

-

Disposal: Absorb the liquid with inert spill pads and dispose of it in a designated halogenated aqueous waste container.

Fig 2: Step-by-step chemical quenching workflow for electrophilic spill decontamination.

References

- ChemWhat. "N-benzyl-2-bromo-propanamide CAS#: 6653-71-0".

- Hit2Lead. "N-benzyl-2-bromopropanamide | CAS# 6653-71-0".

- ACS Publications. "Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity".

- BLD Pharm. "77868-86-1 | 1-Benzyl-3-bromopiperidin-2-one (GHS Classification Context)".

- Benchchem. "2-bromo-N-(3-methoxybenzyl)butanamide (Alkylating Agent Toxicity Context)".

- Benchchem. "2-bromo-N-(2,4-dimethylphenyl)butanamide (Alpha-Bromoamide Reactivity)".

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]

- 3. 2-bromo-N-(3-methoxybenzyl)butanamide | 1119452-46-8 | Benchchem [benchchem.com]

- 4. 77868-86-1|1-Benzyl-3-bromopiperidin-2-one|BLD Pharm [bldpharm.com]

- 5. chemwhat.com [chemwhat.com]

- 6. You are being redirected... [hit2lead.com]

Structural Analysis and Conformational Dynamics of N-Benzyl-2-bromopropanamide in Drug Design

Executive Summary

N-Benzyl-2-bromopropanamide (CAS: 6653-71-0) is a highly versatile bifunctional building block widely utilized in the synthesis of neuroactive compounds, particularly murine GABA transporter (mGAT) inhibitors[1]. Because of its alpha-chiral center and the rotational dynamics of its amide and benzyl groups, understanding its conformation is critical for rational drug design. This whitepaper provides an in-depth analysis of its structural properties, conformational space, and self-validating synthetic protocols.

Physicochemical Profiling and Structural Data

The structural integrity of N-Benzyl-2-bromopropanamide relies on the balance between the planar amide core and the flexible benzyl and bromoethyl substituents. The molecule exists as a racemic mixture unless synthesized from enantiopure (R)- or (S)-2-bromopropanoic acid[2].

Quantitative Data Summary

| Property | Value | Structural Implication |

| Molecular Formula | C₁₀H₁₂BrNO[3] | Dictates a high degree of lipophilicity combined with a polar amide core. |

| Molecular Weight | 242.12 g/mol [3] | Ideal low-molecular-weight intermediate for fragment-based drug discovery. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų[2] | Excellent membrane permeability; optimal for blood-brain barrier (BBB) penetration. |

| XLogP3 | 2.2[2] | Moderate lipophilicity, suitable for hydrophobic pocket insertion (e.g., S2 site of GAT). |

| Hydrogen Bond Donors/Acceptors | 1 / 1[2] | Capable of forming highly directional hydrogen bonds with receptor residues. |

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the primary self-validating tool for confirming the structural and rotameric state of the synthesized compound. The presence of the chiral center at the alpha-carbon renders the benzylic protons diastereotopic, often resulting in complex splitting patterns if rotation is restricted.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |

| 7.26–7.42 | Multiplet (m) | 5H | Aromatic protons | Free rotation of the phenyl ring in solution. |

| 6.72 | Broad singlet (br s) | 1H | Amide N-H | Broadening due to quadrupolar relaxation of Nitrogen and chemical exchange. |

| 4.40–4.51 | Multiplet (m) | 2H | Benzyl -CH₂- | Diastereotopic nature induced by the adjacent chiral Cα center. |

| 4.32 | Doublet of doublets (dd) | 1H | Cα-H (CH-Br) | Coupled to the adjacent methyl group; shifted downfield by the electronegative Bromine. |

| 1.80–1.90 | Doublet (d) | 3H | Methyl -CH₃ | Typical high-field resonance, split by the single Cα proton. |

(Note: Spectral data synthesized from structural analogs and literature consensus for alpha-bromo amides[1]).

Conformational Analysis and Receptor Binding Logic

The conformation of N-Benzyl-2-bromopropanamide is dictated by three primary rotational axes. The amide bond (C-N) possesses partial double-bond character, restricting the molecule to a planar trans (Z) configuration to minimize steric clash between the benzyl group and the alpha-substituent.

In the context of GABA transporter (GAT) inhibitors, the conformation of the benzyl tail is critical. Molecular dynamics simulations of derivative compounds reveal that the benzyl fragment inserts into the hydrophobic S2 site of the transporter (interacting with TYR133, TYR132, and TRP60), while the amide core forms hydrogen bonds with the extracellular gate (e.g., ARG61)[4],[5].

Caption: Conformational determinants of N-Benzyl-2-bromopropanamide.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and subsequent functionalization of N-Benzyl-2-bromopropanamide must follow self-validating workflows. The protocols below emphasize the causality behind reagent selection to prevent degradation or epimerization of the sensitive alpha-bromo chiral center.

Protocol A: Synthesis of N-Benzyl-2-bromopropanamide

Objective: Form the amide bond without racemizing the alpha-chiral center or causing elimination of the bromide. Causality of Reagents: Standard carbodiimides (like EDC/DCC) can promote the formation of an oxazolone intermediate, leading to rapid racemization. Propylphosphonic anhydride (T3P) is selected because it is a exceptionally mild coupling agent that suppresses epimerization and allows for a simple aqueous workup[1].

Step-by-Step Methodology:

-

Preparation: In an argon-purged flask, dissolve 2-bromopropanoic acid (8.0 mmol) and N-benzylamine (8.8 mmol) in anhydrous Dichloromethane (DCM, 32 mL)[1].

-

Base Addition: Add Triethylamine (TEA, 9.6 mmol) dropwise at -17 °C. Rationale: Low temperature minimizes the risk of base-catalyzed elimination of the alpha-bromide.

-

Activation: Slowly add T3P (50% solution in EtOAc, 8.0 mmol). Stir at -17 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour[1].

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the amine spot validates reaction completion.

-

Workup (Self-Validation): Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: T3P byproducts are highly water-soluble; this step yields high-purity product without the need for silica gel chromatography, which could degrade the product.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product (typical yield ~85%, Rf = 0.65)[1].

Caption: Workflow for synthesizing GAT inhibitors via N-Benzyl-2-bromopropanamide.

Protocol B: Downstream SN2 Alkylation for GAT Inhibitors

Objective: Displace the alpha-bromide with a complex secondary amine (e.g., piperidine derivatives) to form functionalized amino acid inhibitors[1].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-Benzyl-2-bromopropanamide (1.0 eq) and the target secondary amine (1.2 eq) in dry Dimethylformamide (DMF)[1]. Rationale: DMF is a polar aprotic solvent that highly accelerates SN2 displacement by poorly solvating the nucleophile.

-

Catalysis & Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and a catalytic amount of Tetra-n-butylammonium bromide (TBAB)[1]. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated HBr without competing for the electrophile. TBAB acts as a phase-transfer catalyst and maintains a dynamic equilibrium of the leaving group.

-

Execution: Reflux the mixture overnight (approx. 12 hours) under an inert atmosphere[1].

-

Purification: Remove DMF under high vacuum, reconstitute in DCM, and purify via flash column chromatography to isolate the final functionalized N-benzylamide.

Pharmacodynamic Integration

The ultimate utility of N-Benzyl-2-bromopropanamide lies in its ability to act as a precise spatial director in pharmacology. When the alpha-bromo group is displaced by a bulky lipophilic amine (such as a suberone-piperidine moiety), the resulting compound exhibits potent inhibitory activity against GABA transporters (mGAT1-4)[1],[5].

The structural rigidity imparted by the amide bond ensures that the benzyl group is projected into the S2 hydrophobic pocket, while the newly introduced amine interacts with the central substrate-binding site (S1). This dual-anchoring mechanism is responsible for the analgesic activity observed in neuropathic pain models[5].

Caption: Pharmacodynamic binding pathway of N-benzylamide derivatives in GABA transporters.

References

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity ACS Chemical Neuroscience[Link]

-

(R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 PubChem (National Institutes of Health)[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-2-Bromo-N-benzylpropanamide | C10H12BrNO | CID 154349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-2-bromopropanamide | 75995-58-3 | Benchchem [benchchem.com]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction to N-Benzyl-2-bromopropanamide: A Versatile Intermediate

An In-Depth Technical Guide to the Applications of N-Benzyl-2-bromopropanamide

N-Benzyl-2-bromopropanamide is a key organic compound that serves as a fundamental starting material or intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure is characterized by a propanamide chain with a bromine atom at the alpha-carbon and a benzyl group attached to the amide nitrogen. This specific arrangement of functional groups—a reactive α-bromo amide—provides multiple sites for chemical transformations, making it a valuable tool in retrosynthetic analysis.[1] The strategic importance of N-Benzyl-2-bromopropanamide lies in its capacity to act as a precursor to a variety of functional groups, particularly through nucleophilic substitution of the bromine atom.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzyl-2-bromopropanamide is presented below.

| Property | Value |

| CAS Number | 6653-71-0[1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO[1][2] |

| Molecular Weight | 242.12 g/mol [1][2] |

| IUPAC Name | N-benzyl-2-bromopropanamide[1] |

| Alternate Names | 2-Bromo-N-benzylpropanamide[2] |

Synthesis of N-Benzyl-2-bromopropanamide

The accessibility of N-Benzyl-2-bromopropanamide is a key factor in its widespread use. The most common and straightforward synthesis involves the acylation of benzylamine with 2-bromopropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution. An alternative method involves the use of a coupling agent, such as n-propanephosphonic anhydride (T3P), to facilitate the amide bond formation between 2-bromopropanoic acid and benzylamine.[1]

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Benzyl-2-bromopropanamide.

Experimental Protocol: Synthesis via Acylation

This protocol describes a standard laboratory procedure for synthesizing N-Benzyl-2-bromopropanamide.

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cooling : Cool the stirred solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.

-

Reagent Addition : Add 2-bromopropionyl chloride (1.05 equivalents) dropwise to the cooled solution. The slow addition prevents a rapid temperature increase.

-

Reaction Progression : Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the benzylamine starting material is consumed.

-

Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure N-Benzyl-2-bromopropanamide.

Core Applications in Research and Development

The utility of N-Benzyl-2-bromopropanamide spans several key scientific domains, most notably in the development of new therapeutic and agricultural agents.

Medicinal Chemistry and Drug Development

The N-benzylpropanamide scaffold is a privileged structure in medicinal chemistry, and N-Benzyl-2-bromopropanamide serves as a critical starting point for creating derivatives with significant biological activity.

A primary application of this compound is in the synthesis of novel anticonvulsant drugs. Research has shown that N-benzyl-2-acetamidopropionamide derivatives are potent anticonvulsants.[4] N-Benzyl-2-bromopropanamide is the direct precursor to these molecules. The synthesis involves a nucleophilic substitution of the bromine atom with an acetate group (or a precursor), followed by further modifications.

Notably, the anticonvulsant activity is highly dependent on stereochemistry. For instance, in the case of N-benzyl-2-acetamido-3-methoxypropionamide, a key derivative, the (R)-stereoisomer exhibits significantly greater anticonvulsant activity than the (S)-stereoisomer.[4] The ED₅₀ value for the (R)-isomer was found to be 4.5 mg/kg in mice, whereas the ED₅₀ for the (S)-isomer exceeded 100 mg/kg.[4] This underscores the importance of stereocontrolled synthesis when using N-Benzyl-2-bromopropanamide for this purpose. This class of compounds led to the development of Lacosamide, an approved anti-epileptic drug.[5][6]

Recent studies have identified N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides as orally bioavailable modulators of the excitatory amino acid transporter 2 (EAAT2).[7] The lead compound from this research, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, demonstrated robust antiseizure properties in a wide range of epilepsy models.[7][8] N-Benzyl-2-bromopropanamide is a key intermediate in the asymmetric synthesis required to produce these specific enantiomers.

While direct evidence for N-Benzyl-2-bromopropanamide is limited, the broader class of N-benzylbenzamide derivatives has been identified as potent inhibitors of tubulin polymerization.[9] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis in cancer cells.[9] This suggests that N-Benzyl-2-bromopropanamide could serve as a valuable scaffold for developing novel anti-cancer agents based on this mechanism.

Organic Synthesis Building Block

Beyond its specific applications in drug discovery, N-Benzyl-2-bromopropanamide is a versatile building block for general organic synthesis. The electrophilic carbon bearing the bromine atom is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a precursor for synthesizing substituted amino acids, heterocyclic compounds, and other complex molecular architectures.

Agrochemical Research

The benzamide chemical structure is prevalent in modern agrochemicals. Structurally related N-benzyl benzamide derivatives have shown potential as fungicides, with a proposed mechanism of action as succinate dehydrogenase inhibitors (SDHIs).[10] SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi.[10] Furthermore, some N-benzyl benzamide compounds have been patented for their herbicidal activity, where they act as pigment synthesis inhibitors.[11] This indicates that N-Benzyl-2-bromopropanamide could be a valuable starting material for the synthesis and screening of new active ingredients for crop protection.

Application Pathway: Synthesis of an Anticonvulsant Precursor

The following diagram and protocol illustrate the conversion of N-Benzyl-2-bromopropanamide into N-Benzyl-2-azidopropanamide, a key intermediate for accessing various anticonvulsant derivatives through "click chemistry" or reduction to the corresponding amine.

Caption: Workflow for converting N-Benzyl-2-bromopropanamide to a key anticonvulsant intermediate.

Experimental Protocol: Synthesis of N-Benzyl-2-azidopropanamide

-